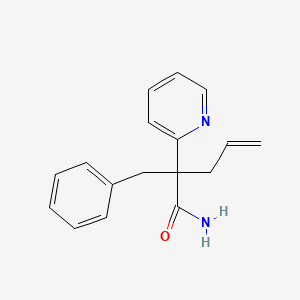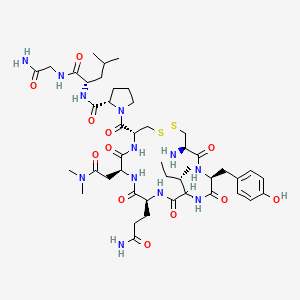
Urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- is a complex organic compound with a unique structure that combines a benzofuran ring with a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- typically involves multiple steps, starting with the preparation of the benzofuran core The benzofuran ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the benzofuran ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially forming simpler derivatives.
Substitution: The piperidine moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield benzofuran aldehydes or acids, while substitution reactions can produce a range of piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- may be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its combination of a benzofuran ring and a piperidine moiety could impart desirable characteristics to polymers or other materials.
Wirkmechanismus
The mechanism of action of urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- would depend on its specific interactions with molecular targets. The benzofuran ring may interact with aromatic residues in proteins, while the piperidine moiety could engage in hydrogen bonding or ionic interactions. These interactions could modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, 1-(4-methoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl-
- Urea, 1-(4,7-dimethoxy-5-benzofuranyl)-3-methyl-
- Urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-ethyl-
Uniqueness
The uniqueness of urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- lies in its specific combination of functional groups. The presence of both methoxy groups and a piperidine moiety on the benzofuran ring provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
CAS-Nummer |
75883-62-4 |
|---|---|
Molekularformel |
C21H31N3O5 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
1-[4,7-dimethoxy-6-(4-piperidin-1-ylbutoxy)-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C21H31N3O5/c1-22-21(25)23-16-17(26-2)15-9-14-29-18(15)20(27-3)19(16)28-13-8-7-12-24-10-5-4-6-11-24/h9,14H,4-8,10-13H2,1-3H3,(H2,22,23,25) |
InChI-Schlüssel |
OIVODPJMGQHUON-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1=C(C2=C(C(=C1OCCCCN3CCCCC3)OC)OC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


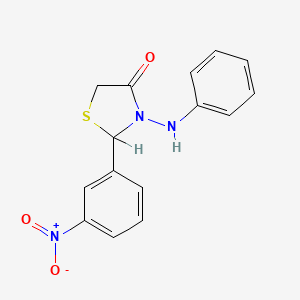
![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
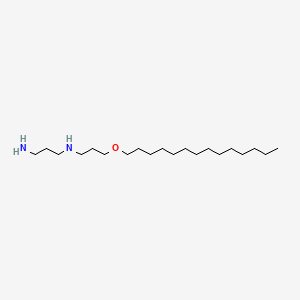
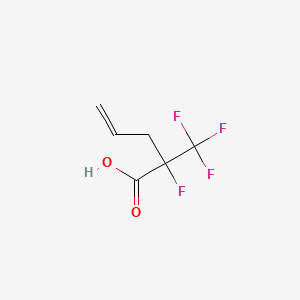

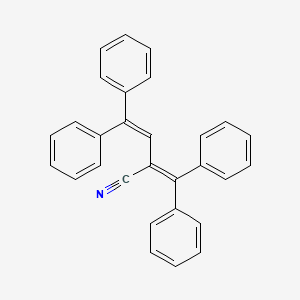
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
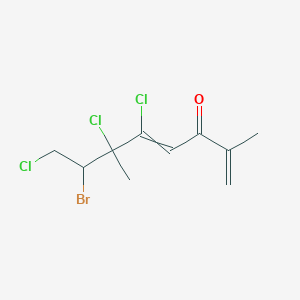
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
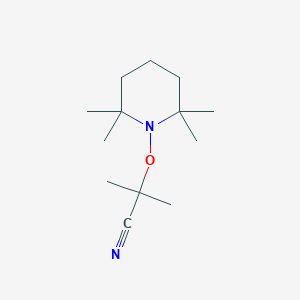
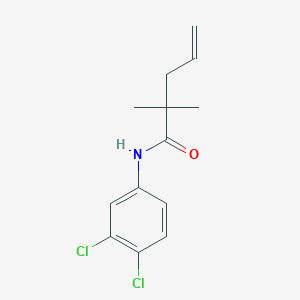
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
